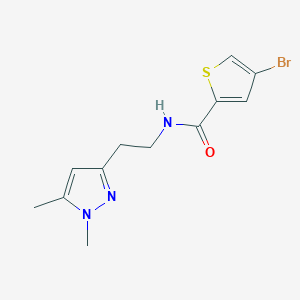

4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3OS/c1-8-5-10(15-16(8)2)3-4-14-12(17)11-6-9(13)7-18-11/h5-7H,3-4H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAPHMPXVWBUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution. This interaction results in changes that contribute to their broad-spectrum biological activities.

Biological Activity

4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molecular weight of 328.23 g/mol. This article reviews its biological activity, particularly focusing on antimicrobial, anticancer, and other pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄BrN₃OS |

| Molecular Weight | 328.23 g/mol |

| Purity | Typically ≥ 95% |

| IUPAC Name | 4-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]thiophene-2-carboxamide |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene and pyrazole derivatives. For instance, a related study evaluated various thiophene-bearing pyrazole derivatives and reported significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The anticancer properties of compounds similar to 4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide have been extensively studied. For example:

- Cell Lines Tested : Compounds were evaluated against various cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for certain derivatives ranged from 3.79 µM to over 40 µM, demonstrating varying degrees of cytotoxicity .

Table summarizing anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 | 3.79 |

| Derivative B | HepG2 | 17.82 |

| Derivative C | A549 | 26 |

The mechanism by which 4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide exerts its biological effects may involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of kinases and topoisomerases, which are crucial for cancer cell proliferation.

- Induction of Apoptosis : Some pyrazole derivatives have been reported to induce apoptosis in cancer cells by activating intrinsic pathways.

Case Studies

Numerous studies have investigated the biological activities of thiophene and pyrazole derivatives:

- Antimicrobial Study : A study published in ACS Omega demonstrated that certain pyrazole derivatives displayed significant antimicrobial activities with MIC values indicating effective bactericidal properties .

- Anticancer Evaluation : Research conducted on various pyrazole derivatives indicated promising results against multiple cancer cell lines, showcasing their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiophene Carboxamide Derivatives

- N-(4-Bromophenyl)furan-2-carboxamide (): Replaces the thiophene with a furan ring and positions the bromine on the phenyl group. This compound exhibits antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, emphasizing the role of carboxamide scaffolds in antimicrobial action .

- 4k (): A pyrazole-3-carboxamide derivative with a 5-bromothiophen-2-yl group and bulky 3,5-di-tert-butyl-4-hydroxyphenyl substituents. Its molecular weight (596.2467) reflects increased lipophilicity compared to the target compound, which may influence membrane permeability .

- 25B-NBOMe HCl (): A phenethylamine derivative with a 4-bromo-2,5-dimethoxybenzene core. While structurally distinct, the para-bromo substitution pattern aligns with electronic effects seen in the target compound’s thiophene ring .

Pyrazole-Containing Compounds

- N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (): Features a pyrazole-carboxamide scaffold with naphthalene sulfonamide and chloropyridine groups. The presence of electron-withdrawing substituents (e.g., Cl) may enhance binding to bacterial targets .

Key Structural Differences

Crystallographic and Physicochemical Properties

- Hydrogen Bonding : Pyrazole and carboxamide groups in analogs (e.g., ) form intermolecular hydrogen bonds, influencing crystal packing and solubility .

Q & A

Q. What are the recommended synthetic routes for preparing 4-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Pyrazole Intermediate : Prepare 1-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine (a key intermediate) through nucleophilic substitution or condensation reactions, as described in analogous pyrazole syntheses .

Amide Coupling : React the pyrazole-derived amine with 4-bromothiophene-2-carboxylic acid using coupling agents like EDC/HOBt or DCC in anhydrous DCM/THF. Optimize stoichiometry (1:1.2 molar ratio) and temperature (0–25°C) to minimize side products .

- Yield Optimization : Use TLC or HPLC to monitor reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45–65%, influenced by steric hindrance from the 1,5-dimethylpyrazole group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify the pyrazole methyl groups (δ ~2.1–2.5 ppm for 1,5-dimethyl protons; δ ~10–12 ppm for NH in DMSO-d6). The thiophene bromine induces deshielding in adjacent protons (δ ~7.2–7.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of carboxylic acid O-H peaks (>2500 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ at m/z 368.03 (C₁₂H₁₄BrN₃OS requires 368.00) .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for structure refinement, focusing on torsional angles between the pyrazole and thiophene moieties to confirm planar vs. twisted conformations .

- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions (e.g., N-H···O=C amide bonds) that stabilize crystal packing .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data for this compound, particularly in kinase inhibition assays?

- Methodological Answer :

- Assay Variability : Control ATP concentrations (e.g., 10–100 μM) and enzyme isoforms (e.g., PLK1 vs. AKT2). Use recombinant proteins with confirmed activity .

- Data Normalization : Include positive controls (e.g., GW843682X for PLK1 inhibition) and validate via IC50 curves (triplicate runs, ±SEM ≤15%) .

- Structural Insights : Perform docking studies (AutoDock Vina) to compare binding poses with analogs, prioritizing residues like Lys82 in PLK1 for mutagenesis validation .

Q. How do substituent modifications (e.g., bromine vs. chlorine, pyrazole alkylation) impact solubility and bioavailability?

- Methodological Answer :

- Lipophilicity : Calculate logP (e.g., ChemAxon): Bromine increases logP by ~0.5 vs. chlorine, reducing aqueous solubility. Counteract with PEGylation or salt formation (e.g., HCl) .

- Bioavailability Screening : Use Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s). For poor solubility (<50 μg/mL), employ nanoformulation (e.g., liposomes) .

Q. What computational methods are effective for predicting intermolecular interactions in co-crystals with target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) using AMBER force fields. Analyze RMSD (<2 Å) and hydrogen bond persistence (>50% occupancy) .

- Quantum Mechanics (QM) : Apply DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting nucleophilic regions (e.g., pyrazole N-atoms) for interaction profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.